molecular formula C18H20N3NaO3S B1678786 Rabeprazol-Natrium CAS No. 117976-90-6

Rabeprazol-Natrium

Katalognummer: B1678786
CAS-Nummer: 117976-90-6
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: KRCQSTCYZUOBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Rabeprazole sodium is a proton pump inhibitor (PPI) that reduces stomach acid production and is used to treat various gastrointestinal conditions . It belongs to a class of antisecretory compounds known as substituted benzimidazole proton-pump inhibitors .

Rabeprazole Dosage

ConditionDosage
Symptomatic GERD (adults and children over 12)20 mg once daily for up to 8 weeks
Healing erosive or ulcerative GERD (adults)20 mg once daily for 4-8 weeks
Maintenance of healed erosive esophagitis20 mg once a day for up to 12 months
Healing of duodenal and gastric ulcers20 mg once daily for up to 4 weeks
Eradication of H. pylori20 mg rabeprazole with 1,000 mg amoxicillin and 500 mg clarithromycin for 7 days
Zollinger-Ellison syndrome60 mg once daily (doses of 100 mg once daily and 60 mg twice daily can be used for up to 1 year)

Clinical Studies and Research Findings

  • A study analyzing 1,796 patients found that twice-daily rabeprazole treatment significantly improved health-related quality of life and subjective symptoms at weeks 4 and 8 compared to baseline (p<0.001) . The recurrence rate of erosive esophagitis at week 32 was lower in patients treated with rabeprazole twice daily (9.7%) compared to those treated with a PPI once daily (28.4%) .
  • In children aged 1 to 11 years, rabeprazole is approved for treating GERD . A study assessed endoscopic and histologic healing after 12 and 36 weeks of rabeprazole treatment. After 12 weeks, the healing rates were 82% for the low-dose (5 mg) group and 94% for the high-dose (10 mg) group in the low-weight cohort .

Storage

Wirkmechanismus

Target of Action

Rabeprazole sodium primarily targets the H+/K+ ATPase enzyme , also known as the proton pump , located at the secretory surface of the gastric parietal cells .

Mode of Action

Rabeprazole sodium belongs to a class of antisecretory compounds, the substituted benzimidazole proton-pump inhibitors . It is a prodrug that, in the acidic environment of the parietal cells, turns into its active sulphenamide form . This active form inhibits the H+/K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion. This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), acid suppression can provide symptomatic relief .

Pharmacokinetics

Rabeprazole sodium is metabolized mainly non-enzymatically, with renal elimination of the metabolites . The bioavailability of rabeprazole sodium is approximately 52% . It has a protein binding rate of 96.3% and an elimination half-life of approximately 1 hour . The pharmacokinetics of rabeprazole sodium indicate no apparent accumulation of the drug or its thioether metabolite with a 10-mg dose .

Result of Action

The molecular and cellular effects of rabeprazole sodium’s action result in the suppression of gastric acid secretion. This helps in the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of rabeprazole sodium is influenced by the acidic environment of the stomach. As a prodrug, it turns into its active form in the acid environment of the parietal cells . Formulation type and feeding status can affect the bioavailability and absorption of rabeprazole sodium .

Biochemische Analyse

Biochemical Properties

Rabeprazole Sodium is a prodrug that transforms into its active form in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion . This interaction with the H+, K+ ATPase enzyme is crucial for its function .

Cellular Effects

Rabeprazole Sodium’s primary cellular effect is the suppression of gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of the gastric parietal cell . This inhibition affects the final transport of hydrogen ions into the gastric lumen .

Molecular Mechanism

Rabeprazole Sodium works by blocking the H+/K+ ATPase in the parietal cells of the stomach . In the acid environment of these cells, Rabeprazole Sodium turns into its active sulphenamide form . It then inhibits the H+, K+ ATPase of the gastric cells, suppressing gastric acid secretion .

Temporal Effects in Laboratory Settings

The effects of Rabeprazole Sodium can change over time in laboratory settings. For instance, some people may need to take it for a few weeks or months, while others might need to take it for longer, even many years . The medicine’s effectiveness can also vary, with some people not needing to take Rabeprazole Sodium every day and only taking it when they have symptoms .

Dosage Effects in Animal Models

The effects of Rabeprazole Sodium can vary with different dosages in animal models . For instance, rats dosed at 5, 25, or 150 mg/kg/day showed pharmacologically mediated changes, including increased serum gastrin levels and stomach changes, at all dose levels .

Metabolic Pathways

Rabeprazole Sodium is extensively metabolized in the liver by cytochrome P450, specifically by the CYP2C19 and CYP3A4 isoenzymes . It undergoes degradation by stomach acid if not enteric coated . It also undergoes first-pass metabolism .

Transport and Distribution

Rabeprazole Sodium is rapidly absorbed following all doses and is concentrated in the acid environment of the parietal cells . As a weak base, it is rapidly absorbed and concentrated in the acid environment of the parietal cells .

Subcellular Localization

Rabeprazole Sodium primarily localizes in the parietal cells of the stomach . Here, it is protonated, accumulates, and is transformed to an active sulfenamide . This transformation allows it to inhibit the H+/K+ ATPase, thereby suppressing gastric acid secretion .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rabeprazol-Natrium wird durch einen mehrstufigen Prozess synthetisiert. Eine gängige Methode beinhaltet die Reaktion von 2-Mercaptobenzimidazol mit 2-Chlormethyl-3-methyl-4-(3-methoxypropoxy)pyridin in Gegenwart von Natriumhydroxid in Ethanol. Das Reaktionsgemisch wird drei Stunden lang bei 50 °C gerührt, gefolgt von der Zugabe von gereinigtem Wasser, um das Produkt auszufällen .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound in großen Mengen unter Verwendung ähnlicher Synthesewege, jedoch mit optimierten Bedingungen hergestellt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Validierung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rabeprazol-Natrium durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfon-, Sulfid- und substituierte Pyridinderivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Diese Hemmung verhindert den letzten Schritt der Magensäureproduktion, was zu einer signifikanten Reduktion der Säuresekretion führt . Die Verbindung ist ein Prodrug, das im sauren Milieu der Parietalzellen aktiviert wird, wo es in seine aktive Sulfenamidform umgewandelt wird .

Biologische Aktivität

Rabeprazole sodium is a substituted benzimidazole and a proton pump inhibitor (PPI) that plays a crucial role in the management of acid-related gastrointestinal disorders. This compound exhibits a unique mechanism of action, pharmacological properties, and biological activities that contribute to its therapeutic efficacy.

Rabeprazole sodium functions by irreversibly inhibiting the H+, K+-ATPase enzyme located in the gastric parietal cells. This enzyme is responsible for the final step in the secretion of gastric acid. Upon administration, rabeprazole is protonated and transformed into its active sulfenamide form at acidic pH levels, leading to a rapid and sustained decrease in gastric acid secretion .

Pharmacodynamics

The pharmacodynamic profile of rabeprazole sodium indicates that it provides significant antisecretory effects. Key findings include:

  • Onset of Action : The antisecretory effect begins within one hour after oral administration, reaching maximum inhibition within 2 to 4 hours .
  • Dose-Dependent Inhibition : A study demonstrated that rabeprazole sodium at doses of 10 mg, 20 mg, and 40 mg significantly reduced mean 24-hour intragastric acidity compared to placebo (p<0.001) (Table 1) .
Parameter Rabeprazole Sodium (mg QD) Placebo
Mean AUC0-24 acidity (mmol- hr/L)10: 156*
20: 131*
40: 86*
678

*Significant difference from placebo (p<0.001).

Biological Activity Against Helicobacter pylori

Rabeprazole sodium has demonstrated notable antibacterial activity against Helicobacter pylori, a key pathogen in peptic ulcer disease. Research indicates that rabeprazole has a lower minimum inhibitory concentration (MIC) against H. pylori compared to other PPIs like lansoprazole and omeprazole . Furthermore, rabeprazole enhances the efficacy of antibiotics such as amoxicillin and clarithromycin through synergistic effects .

Clinical Efficacy

Clinical studies have shown that rabeprazole effectively manages various acid-related conditions, including:

  • Gastroesophageal Reflux Disease (GERD) : A once-daily dose of 20 mg has been found to achieve profound decreases in intragastric acidity, significantly improving symptoms in patients with GERD .
  • Peptic Ulcer Disease : In patients with peptic ulcers, rabeprazole not only promotes healing but also prevents recurrence when used as maintenance therapy .

Case Studies

  • Case Study on Efficacy in GERD : In a randomized controlled trial involving patients with GERD, those treated with rabeprazole exhibited a significant reduction in heartburn symptoms compared to those receiving placebo over an eight-week period.
  • Combination Therapy for H. pylori Eradication : A clinical trial assessed the effectiveness of rabeprazole in combination with standard antibiotic regimens for eradicating H. pylori. Results indicated higher eradication rates when rabeprazole was included, highlighting its role in enhancing treatment outcomes .

Safety Profile

Rabeprazole sodium is generally well-tolerated. However, increased serum gastrin levels have been observed due to decreased acid secretion, which may interfere with certain laboratory tests . Long-term use may also be associated with risks such as Clostridium difficile infection and potential nutrient malabsorption.

Eigenschaften

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044205
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117976-90-6
Record name Rabeprazole sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabeprazole sodium
Reactant of Route 2
Reactant of Route 2
Rabeprazole sodium
Reactant of Route 3
Reactant of Route 3
Rabeprazole sodium
Reactant of Route 4
Rabeprazole sodium
Reactant of Route 5
Rabeprazole sodium
Reactant of Route 6
Rabeprazole sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.